4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, a pyrimidine ring, and an imidazole ring . These functional groups suggest that this compound could have a variety of chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring could be formed through a reaction of a suitable diamine with a dihalide . The sulfonyl group could be introduced through a sulfonation reaction . The pyrimidine and imidazole rings could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of nitrogen in the piperazine, pyrimidine, and imidazole rings would likely result in these parts of the molecule being planar. The sulfonyl group would likely be in a tetrahedral configuration .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the piperazine ring could undergo substitution reactions, the sulfonyl group could undergo elimination reactions, and the pyrimidine and imidazole rings could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it could be soluble in polar solvents due to the presence of the sulfonyl group and the nitrogen atoms in the rings . Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O2S/c1-13-14(2)28(12-23-13)20-11-19(24-15(3)25-20)26-6-8-27(9-7-26)31(29,30)16-4-5-17(21)18(22)10-16/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCQYAOSSSKEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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